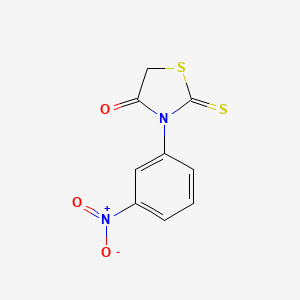![molecular formula C24H18ClN5O3S B11682614 4-{(E)-[({[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B11682614.png)
4-{(E)-[({[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
合成路线和反应条件
4-{(E)-[({[4-(4-氯苯基)-5-苯基-4H-1,2,4-三唑-3-YL]硫代}乙酰)肼基]甲基}苯甲酸的合成通常涉及多个步骤,从三唑环的形成开始。三唑环可以通过涉及肼和适当的二羰基化合物的环化反应合成。氯苯基和苯基通过取代反应引入。
合成中的关键步骤包括:
三唑环的形成: 这涉及肼在酸性条件下与二羰基化合物反应。
氯苯基和苯基的引入: 这些基团通过亲核取代反应引入。
硫代乙酰肼基的形成: 这涉及三唑衍生物与硫醇化合物的反应,然后进行乙酰化。
与苯甲酸的最终偶联: 最后一步涉及在碱性条件下将中间体与苯甲酸偶联,形成目标化合物.
工业生产方法
该化合物的工业生产可能涉及对上述合成路线的优化,以确保高产率和纯度。这可能包括使用催化剂、控制反应条件以及使用重结晶和色谱等纯化技术。
化学反应分析
反应类型
4-{(E)-[({[4-(4-氯苯基)-5-苯基-4H-1,2,4-三唑-3-YL]硫代}乙酰)肼基]甲基}苯甲酸可以进行各种化学反应,包括:
氧化: 硫代基团可以被氧化形成亚砜或砜。
还原: 肼基可以被还原形成肼衍生物。
取代: 氯苯基可以进行亲核取代反应。
水解: 酯或酰胺键可以在酸性或碱性条件下水解。
常用试剂和条件
氧化: 可以使用过氧化氢或间氯过苯甲酸(m-CPBA)等试剂。
还原: 可以使用硼氢化钠(NaBH4)或氢化锂铝(LiAlH4)等试剂。
取代: 可以在碱性条件下使用胺或硫醇等亲核试剂。
水解: 可以使用盐酸(HCl)或氢氧化钠(NaOH)进行酸性或碱性条件。
形成的主要产物
氧化: 亚砜或砜。
还原: 肼衍生物。
取代: 取决于所使用的亲核试剂,各种取代衍生物。
水解: 相应的酸或胺。
科学研究应用
化学: 用作合成更复杂分子的构建块。
生物学: 作为探针,用于研究涉及三唑衍生物的生物过程。
医学: 研究其作为药物中间体或活性化合物的潜力。
作用机制
4-{(E)-[({[4-(4-氯苯基)-5-苯基-4H-1,2,4-三唑-3-YL]硫代}乙酰)肼基]甲基}苯甲酸的作用机制尚未得到充分的记录。具有类似结构的化合物通常与酶或受体等生物靶标相互作用。 三唑环和硫代基团可能在与这些靶标的结合中发挥作用,从而可能抑制或调节它们的活性 .
相似化合物的比较
类似化合物
- 4-{(E)-[({[5-(4-氯苯基)-4-苯基-4H-1,2,4-三唑-3-YL]硫代}乙酰)肼基]甲基}苯甲酸
- 4-{(E)-[({[4-(4-氯苯基)-5-(4-甲氧基苯基)-4H-1,2,4-三唑-3-YL]硫代}乙酰)肼基]甲基}苯甲酸
- 4-{(E)-[({[4,5-双(4-氯苯基)-4H-1,2,4-三唑-3-YL]硫代}乙酰)肼基]甲基}苯甲酸
独特性
4-{(E)-[({[4-(4-氯苯基)-5-苯基-4H-1,2,4-三唑-3-YL]硫代}乙酰)肼基]甲基}苯甲酸的独特性在于其功能基团的特定组合,这可能赋予其独特的化学和生物学特性。 三唑环、氯苯基和苯甲酸部分的存在使其与其他类似化合物有所不同 .
属性
分子式 |
C24H18ClN5O3S |
|---|---|
分子量 |
491.9 g/mol |
IUPAC 名称 |
4-[(E)-[[2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C24H18ClN5O3S/c25-19-10-12-20(13-11-19)30-22(17-4-2-1-3-5-17)28-29-24(30)34-15-21(31)27-26-14-16-6-8-18(9-7-16)23(32)33/h1-14H,15H2,(H,27,31)(H,32,33)/b26-14+ |
InChI 键 |
CSUXMMXSZFREOK-VULFUBBASA-N |
手性 SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=CC=C(C=C4)C(=O)O |
规范 SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CC=C(C=C4)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-(phenylamino)-1,3-thiazol-4(5H)-one](/img/structure/B11682531.png)
![ethyl 4-{5-[(E)-{4-oxo-2-thioxo-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoate](/img/structure/B11682535.png)
![2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}-N-(2-phenylethyl)acetamide](/img/structure/B11682542.png)
![(5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11682548.png)
![ethyl 4-(2,5-dimethyl-3-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate](/img/structure/B11682555.png)
![methyl (2Z)-2-[2-(acetyloxy)-5-bromobenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11682560.png)
![methyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11682564.png)
![ethyl 4-(4-methylphenyl)-2-{[(2E)-3-phenylprop-2-enoyl]amino}thiophene-3-carboxylate](/img/structure/B11682566.png)

![(5Z)-5-[4-(dimethylamino)benzylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682581.png)
![3-(1,2-Dihydro-5-acenaphthylenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11682587.png)

![7-(2-chlorobenzyl)-8-[(2-methoxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11682609.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11682631.png)
